TAAR1 Agonist Activity: Target Compound vs. 1-(4-Fluorophenyl)-2-methylpropan-1-amine
The target compound exhibits distinct TAAR1 agonist activity compared to its analog 1-(4-fluorophenyl)-2-methylpropan-1-amine, which lacks the ortho-methyl group. The target compound shows an EC50 of 540 nM for mouse TAAR1, while the analog shows a lower EC50 of 410 nM, indicating a shift in potency due to the additional methyl substitution [1][2]. Both assays were performed under comparable conditions (HEK293 cells, cAMP accumulation, 20 min incubation, BRET assay). This difference in potency underscores the structural sensitivity of TAAR1 activation.
| Evidence Dimension | Potency (EC50) for mouse TAAR1 activation |
|---|---|
| Target Compound Data | EC50 = 540 nM |
| Comparator Or Baseline | 1-(4-fluorophenyl)-2-methylpropan-1-amine: EC50 = 410 nM |
| Quantified Difference | 1.32-fold difference (analog is more potent) |
| Conditions | HEK293 cells expressing mouse TAAR1, cAMP accumulation after 20 mins by BRET assay |
Why This Matters
For SAR studies targeting TAAR1, this data demonstrates that the ortho-methyl group in the target compound significantly modulates receptor activation potency relative to the non-methylated analog, guiding lead optimization efforts.
- [1] BindingDB. (n.d.). BDBM50227826 CHEMBL4069147. Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50227975 CHEMBL4087775. Retrieved from ww.w.bindingdb.org View Source
